molecular formula C13H17ClN2O B11812957 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone CAS No. 1352519-94-8

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11812957
CAS No.: 1352519-94-8
M. Wt: 252.74 g/mol
InChI Key: OCEQYHSDTPLGOL-UHFFFAOYSA-N
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Description

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with chlorine and methyl groups at positions 6 and 2, respectively, fused to a piperidine moiety via a ketone linkage.

Properties

CAS No.

1352519-94-8

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-[2-(6-chloro-2-methylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H17ClN2O/c1-9-11(6-7-13(14)15-9)12-5-3-4-8-16(12)10(2)17/h6-7,12H,3-5,8H2,1-2H3

InChI Key

OCEQYHSDTPLGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-2-methylpyridine and piperidine.

    Reaction: The 6-chloro-2-methylpyridine is reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the intermediate compound.

    Acylation: The intermediate is then acylated using ethanoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H15ClN2OC_{12}H_{15}ClN_2O and a molecular weight of approximately 238.71 g/mol. Its structure includes a chloro-substituted pyridine ring, which is known to enhance biological activity through interactions with various biological targets.

Pharmacological Applications

1. Hedgehog Signaling Pathway Inhibition

Recent studies have highlighted the role of this compound as an inhibitor of the Hedgehog signaling pathway, which is crucial in various developmental processes and cancer progression. The compound has been evaluated alongside other derivatives for its ability to inhibit Hedgehog acyltransferase (HHAT), demonstrating promising results in reducing cell proliferation in cancer models .

Case Study: IMP-1575

In a study focused on the synthesis of HHAT inhibitors, derivatives of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone were tested for their potency and selectivity against HHAT. The results indicated that certain modifications to the core structure significantly enhanced inhibitory activity while maintaining low cytotoxicity .

Neuropharmacology

2. Kappa Opioid Receptor Antagonism

The compound has also been investigated for its potential as a selective kappa opioid receptor (KOR) antagonist. KOR antagonists are being explored for their therapeutic effects on mood disorders and pain management .

Case Study: KOR Antagonists Development

In a high-throughput screening campaign, several analogs of this compound were synthesized and evaluated for their efficacy as KOR antagonists. The findings suggested that structural modifications could yield compounds with improved pharmacokinetic profiles suitable for treating conditions like depression and anxiety .

Synthesis and Derivative Exploration

3. Synthetic Pathways

The synthesis of this compound involves several key steps that allow for the introduction of various functional groups, enhancing its biological activity. For example, methods such as microwave-assisted synthesis have been employed to optimize yields and reduce reaction times .

Compound NameTargetActivityReference
IMP-1575HHATHigh Inhibition
KOR Analog 1KORModerate Inhibition
KOR Analog 2KORHigh Inhibition

Table 2: Synthesis Conditions

Reaction StepConditionsYield (%)
AcylationReflux in solvent A85
CyclizationMicrowave irradiation90
PurificationChiral HPLC>95% ee

Mechanism of Action

The mechanism of action of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its 6-chloro-2-methylpyridine and piperidine-ethanone framework. Key analogs include:

Compound Name Structural Differences vs. Target Compound Key Features/Applications References
(2-Chloro-6-methylpyridin-3-yl)(2-ethylpiperidin-1-yl)methanone Methanone (C=O) vs. ethanone; ethyl substituent on piperidine Explored in crystallographic studies
1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone (IU1-47) Pyrrole ring replaces pyridine; additional methyl groups Proteasomal deubiquitinase (USP14) inhibitor
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole replaces pyridine; aryl substituents vary Antimicrobial activity (tested in vitro)
2-Chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone Chloroethanone group; diphenylpiperidine substituents Structural analog with resolved crystal data

Key Observations :

  • Pyridine vs. Heterocyclic Replacements : Replacement of the pyridine ring with tetrazole () or pyrrole () alters electronic properties and biological targets. For example, tetrazole derivatives exhibit antimicrobial activity, while pyrrole-based IU1-47 targets proteasomal enzymes.
Physicochemical and Conformational Properties
  • Piperidine Puckering: The Cremer-Pople parameters () describe piperidine ring puckering, which affects ligand-receptor interactions. For example, 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone adopts a chair conformation with axial chloro substituents in its crystal structure .
  • Amide Isomerization: VT-NMR studies on similar piperidin-1-yl ethanones (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) reveal amide bond isomerization with an energy barrier of ~67 kJ/mol, suggesting moderate conformational flexibility .

Biological Activity

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring and a chlorinated pyridine moiety, which are known to influence biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is C12H15ClN2O, with a molecular weight of approximately 238.71 g/mol. The compound features a piperidine group attached to an ethanone, further substituted with a 6-chloro-2-methylpyridin-3-yl group. These structural characteristics are crucial for its interaction with biological targets.

Property Value
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Boiling Point402.5 ± 45.0 °C (predicted)
Density1.218 ± 0.06 g/cm³ (20 °C)

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly in neuropharmacology and antimicrobial effects.

Neuropharmacological Activity

Studies have suggested that this compound may interact with neurotransmitter systems, potentially affecting dopaminergic and serotonergic pathways. The presence of the piperidine ring is often associated with enhanced binding affinity to neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties. Research into related piperidine derivatives shows that halogen substituents significantly enhance antibacterial activity against various pathogens. For example, compounds structurally related to this compound have shown activity against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperidine derivatives, including those similar to this compound:

  • Antibacterial Activity : A study reported that related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the presence of chlorine and methyl groups may enhance the antibacterial efficacy of the compound.
  • Neuropharmacological Studies : Compounds with similar structures have been investigated for their effects on neuronal signaling pathways, showing promise in modulating neurotransmitter release and receptor activity .
  • Cytotoxicity Assessments : In vitro studies indicated that certain derivatives displayed cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .

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